1-(6-Methoxynaphthalen-2-yl)sulfonylpiperidine
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Description
1-(6-Methoxynaphthalen-2-yl)sulfonylpiperidine is a useful research compound. Its molecular formula is C16H19NO3S and its molecular weight is 305.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound “1-(6-Methoxynaphthalen-2-yl)sulfonylpiperidine” is the Enoyl-acyl carrier protein reductase enzyme . This enzyme is responsible for catalyzing the final step of bacterial fatty acid biosynthesis , making it an attractive target for the development of novel antibacterial agents .
Mode of Action
It’s suggested that the compound interacts with its target, the enoyl-acyl carrier protein reductase enzyme, leading to inhibition of bacterial fatty acid biosynthesis . This interaction and the resulting changes could potentially disrupt the growth and survival of bacteria .
Biochemical Pathways
The compound affects the bacterial fatty acid biosynthesis pathway by inhibiting the Enoyl-acyl carrier protein reductase enzyme . This enzyme is crucial for the final step of bacterial fatty acid biosynthesis . By inhibiting this enzyme, the compound disrupts this essential pathway, potentially leading to the death of the bacteria .
Result of Action
The result of the compound’s action is the potential inhibition of bacterial growth and survival . By disrupting the bacterial fatty acid biosynthesis pathway, the compound may lead to the death of the bacteria . .
Properties
IUPAC Name |
1-(6-methoxynaphthalen-2-yl)sulfonylpiperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-20-15-7-5-14-12-16(8-6-13(14)11-15)21(18,19)17-9-3-2-4-10-17/h5-8,11-12H,2-4,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSHIKPVWFAPBC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N3CCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.